N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Description
N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3O3S and its molecular weight is 423.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with dopamine receptors
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to act as ligands for dopamine receptors . As a ligand, the compound would bind to the receptor and modulate its activity. The specific changes resulting from this interaction would depend on the nature of the receptor and the type of ligand-receptor interaction.
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If the compound does interact with dopamine receptors, it could potentially influence neuronal signaling and thereby affect a variety of physiological processes .
Properties
IUPAC Name |
N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-16(26-18-5-3-2-4-6-18)20(25)23-12-10-22(11-13-23)9-8-21-19(24)17-7-14-27-15-17;/h2-7,14-16H,8-13H2,1H3,(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQVKCRXCAEKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CSC=C2)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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